molecular formula C21H19N3O2 B11448920 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11448920
M. Wt: 345.4 g/mol
InChI Key: VIIHGHFHDNAICO-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl groups, or nitro groups onto the aromatic rings .

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H19N3O2/c1-26-17-9-7-16(8-10-17)23-21-22-13-18-19(24-21)11-15(12-20(18)25)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,22,23,24)

InChI Key

VIIHGHFHDNAICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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